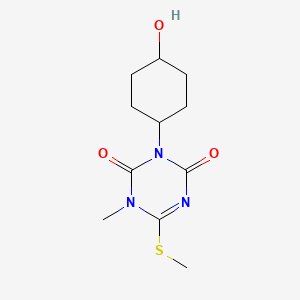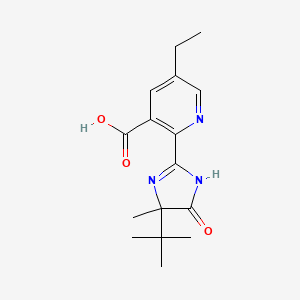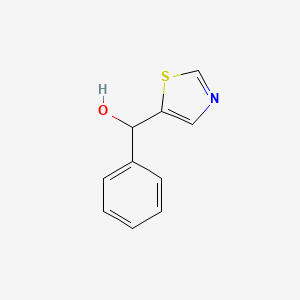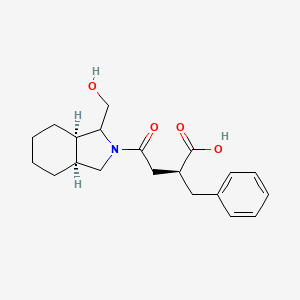
Mitiglinide Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitiglinide Impurity E is an impurity associated with Mitiglinide, an antidiabetic drug that acts as a short-term insulinotropic sulfonylurea receptor ligand. Mitiglinide is used to manage type 2 diabetes by stimulating insulin secretion. The molecular formula of this compound is C20H27NO4, and it has a molecular weight of 345.43.
Preparation Methods
The preparation of Mitiglinide Impurity E involves synthetic routes that are similar to those used for Mitiglinide itself. The synthesis typically involves the use of various organic reagents and catalysts under controlled reaction conditions. Industrial production methods may include steps such as:
Synthesis of the core structure: This involves the formation of the octahydroisoindole ring system.
Functional group modifications: Introduction of hydroxymethyl and benzyl groups.
Purification: Techniques such as recrystallization and chromatography are used to isolate and purify the impurity.
Chemical Reactions Analysis
Mitiglinide Impurity E undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mitiglinide Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of Mitiglinide formulations.
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Mitiglinide.
Medicine: It is studied for its potential effects on insulin secretion and glucose metabolism.
Industry: Used in the quality control and assurance processes during the manufacturing of Mitiglinide.
Mechanism of Action
The mechanism of action of Mitiglinide Impurity E is closely related to that of Mitiglinide. Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells. This leads to the closure of potassium channels, causing depolarization and subsequent calcium influx through voltage-gated calcium channels. The increase in intracellular calcium triggers the exocytosis of insulin granules .
Comparison with Similar Compounds
Mitiglinide Impurity E can be compared with other impurities and related compounds such as:
Mitiglinide Impurity D: Another impurity of Mitiglinide with a different molecular structure.
Mitiglinide Impurity I: Similar in function but varies in its chemical composition.
Nateglinide: A similar antidiabetic drug that also stimulates insulin secretion but has a different onset and duration of action.
This compound is unique due to its specific molecular structure and the role it plays in the overall pharmacological profile of Mitiglinide.
Properties
Molecular Formula |
C20H27NO4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C20H27NO4/c22-13-18-17-9-5-4-8-15(17)12-21(18)19(23)11-16(20(24)25)10-14-6-2-1-3-7-14/h1-3,6-7,15-18,22H,4-5,8-13H2,(H,24,25)/t15-,16+,17-,18?/m1/s1 |
InChI Key |
VYBYMYBHJZOSNQ-SOABOVLPSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CN(C2CO)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CN(C2CO)C(=O)CC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



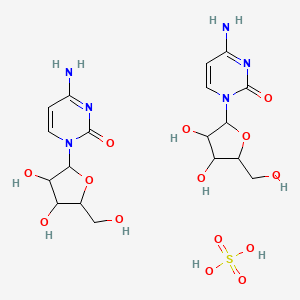
![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
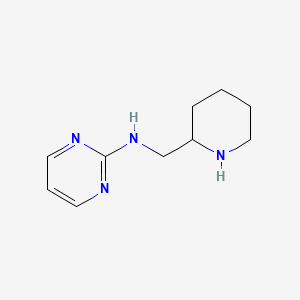

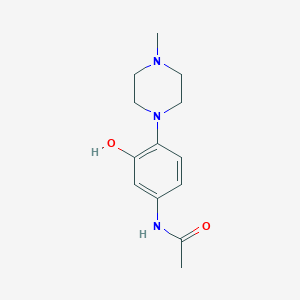
![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
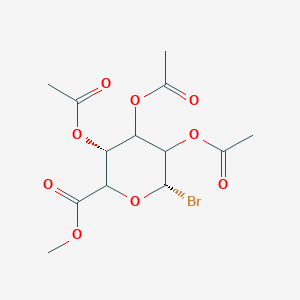
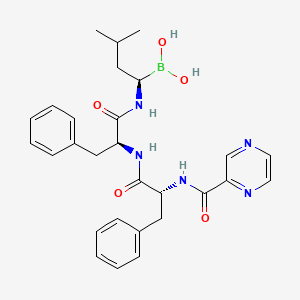
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)

